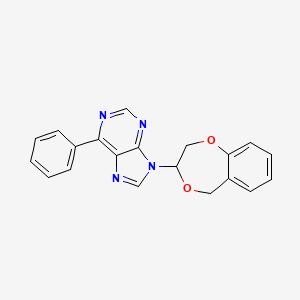![molecular formula C13H10N2S B15218408 {[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-46-3](/img/structure/B15218408.png)
{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features an indole ring substituted with a prop-2-yn-1-yl group and a thioacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction proceeds under mild conditions and leads to the formation of the desired product with good yields. The reaction conditions often include the use of a base such as potassium hydroxide in the presence of carbon disulfide .
Industrial Production Methods
While specific industrial production methods for 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Cyclocondensation: It can react with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen in the presence of visible light.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of a base such as potassium hydroxide.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole derivatives.
Applications De Recherche Scientifique
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with molecular targets through various pathways:
Oxidative Pathway: The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Cyclocondensation Pathway: The compound undergoes cyclocondensation reactions to form heterocyclic structures, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions to form benzimidazole derivatives.
N-(Prop-2-en-1-yl)acetamide: This compound shares structural similarities and can be used in related synthetic applications.
Uniqueness
2-((1-(Prop-2-yn-1-yl)-1H-indol-3-yl)thio)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to act as a photosensitizer and participate in cyclocondensation reactions makes it a valuable compound in both synthetic and biological research.
Propriétés
Numéro CAS |
61021-46-3 |
|---|---|
Formule moléculaire |
C13H10N2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
2-(1-prop-2-ynylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H10N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h1,3-6,10H,8-9H2 |
Clé InChI |
DAHQEATZMNZIMW-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C=C(C2=CC=CC=C21)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


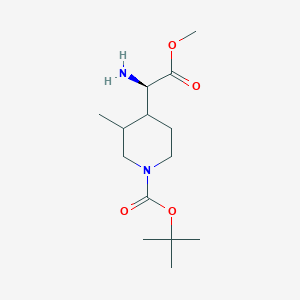
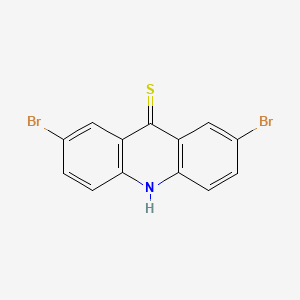
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
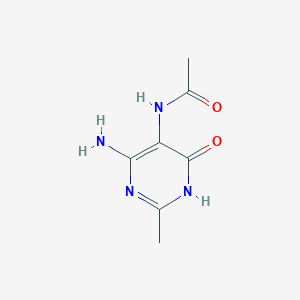
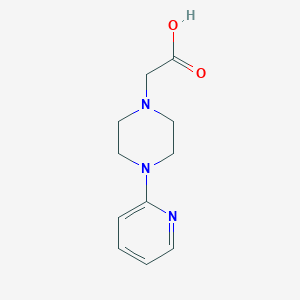
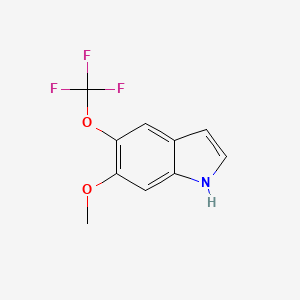

![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
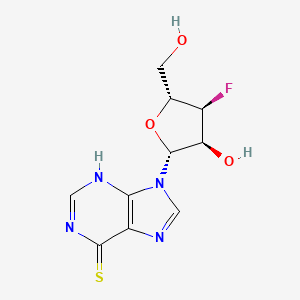

![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
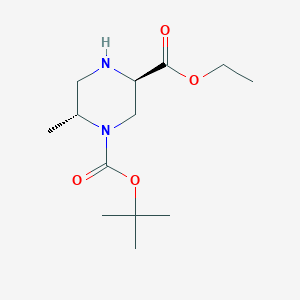
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
